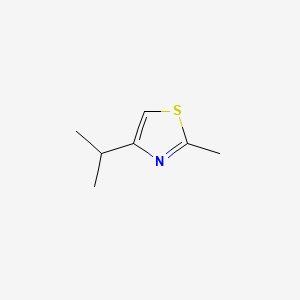

4-Isopropyl-2-methylthiazole

Description

Broad Significance of Thiazole (B1198619) Core Structures in Organic and Medicinal Chemistry

The thiazole nucleus is a versatile scaffold found in numerous natural products and synthetic compounds. tandfonline.comkuey.net Its presence is integral to the function of many biologically active molecules, including vitamin B1 (thiamine). kuey.net The chemical versatility of the thiazole ring, which contains both an electron-donating sulfur atom and an electron-accepting imine group, allows for a wide range of chemical modifications and interactions with biological targets. kuey.netmdpi.com

In medicinal chemistry, the thiazole core is a constituent of over 18 FDA-approved drugs and is explored for a wide spectrum of pharmacological activities. mdpi.comresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. tandfonline.comresearchgate.netnih.gov The structural adaptability of thiazoles makes them ideal for structure-activity relationship (SAR) studies, which are crucial in the drug discovery and development process. mdpi.com Beyond pharmaceuticals, thiazole derivatives are also utilized as dyes, photographic sensitizers, and accelerators in the vulcanization of rubber. tandfonline.comkuey.net

Overview of 4-Isopropyl-2-methylthiazole: A Compound of Academic Research Interest

This compound, with the chemical formula C7H11NS, is a specific thiazole derivative that has garnered attention in various research domains. ontosight.ai It is a colorless to pale yellow liquid characterized by a distinct nutty, fruity, and earthy aroma. innospk.comsigmaaldrich.com This compound is utilized as a building block in organic synthesis for creating more complex molecules. ontosight.aiinnospk.com Its applications are notable in the flavor and fragrance industry, where it is used to enhance the sensory profiles of food products and perfumes. innospk.comchemimpex.comchemimpex.com Furthermore, research has extended into its potential use in agriculture as a pest repellent and plant growth regulator. chemimpex.comchemimpex.com The compound is also a subject of study for its potential biological activities, aligning with the broader therapeutic investigations of the thiazole class. ontosight.aicymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H11NS |

| Molecular Weight | 141.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 180.9±9.0 °C at 760 mmHg |

| Density | ~1.0 g/cm³ |

| Flash Point | 58.3±0.0 °C |

| Purity | ≥99.0% |

This table is based on data from references innospk.comnih.govscbt.com.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Shifts [ppm]: 1.37-1.39, 2.41, 3.25-3.32, 6.69-6.70 |

| 13C NMR (22.53 MHz, CDCl3) | Shifts [ppm]: 17.04, 23.21, 33.28, 111.73, 152.04, 177.39 |

This table is based on data from reference nih.gov.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTOJEUVLKLAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32272-52-9 | |

| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32272-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(1-methylethyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 4 Isopropyl 2 Methylthiazole and Its Derivatives

Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first described in the late 19th century, remains a fundamental and widely utilized method for constructing the thiazole ring. google.com It is a cornerstone reaction that reliably produces thiazole derivatives from simple starting materials.

Cyclocondensation of Thioamides with α-Halo Carbonyl Compounds

The classical Hantzsch synthesis involves the cyclocondensation reaction between a thioamide and an α-halo carbonyl compound. mdpi.com For the synthesis of derivatives of 4-isopropyl-2-methylthiazole, specific reactants are chosen to yield the desired substitution pattern. For instance, the synthesis of 2-amino-4-isopropylthiazole, a closely related derivative, is achieved by condensing 1-chloro-3-methyl-2-butanone with thiourea (B124793). cdnsciencepub.com

A key multi-step process for obtaining a precursor to this compound derivatives involves first preparing 2-methylpropane thioamide (isobutyrothioamide). This is done by reacting isobutyramide (B147143) with a thionating agent like phosphorus pentasulfide. The resulting thioamide is then cyclized with an α-haloketone, such as 1,3-dichloroacetone, to form the thiazole ring, specifically yielding 4-(chloromethyl)-2-isopropylthiazole (B1586742) hydrochloride. google.com This intermediate is pivotal for further functionalization.

Table 1: Examples of Hantzsch Synthesis for Isopropylthiazole Derivatives

| Thioamide/Thiourea | α-Halo Carbonyl Compound | Product | Reference |

| Thiourea | 1-Chloro-3-methyl-2-butanone | 2-Amino-4-isopropylthiazole | cdnsciencepub.com |

| 2-Methylpropane thioamide | 1,3-Dichloroacetone | 4-(Chloromethyl)-2-isopropylthiazole | google.com |

| Thioacetamide | 2-Bromo-1-(4-halophenyl)ethanone | 4-(4-Halophenyl)-2-methylthiazole | |

| Thiourea | Methyl isopropyl ketone (in situ bromination) | 2-Amino-4-isopropylthiazole Hydrobromide | jocpr.com |

Mechanistic Insights and Optimization of Reaction Conditions

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halo-carbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring.

Optimization of reaction conditions is critical for maximizing yield and minimizing byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts or additives. For example, the synthesis of 2-aminothiazole (B372263) derivatives has been optimized by using a mixture of ethanol (B145695) and water as the solvent under reflux conditions, which in some cases provides better yields than using either solvent alone. mdpi.com In another instance, the use of polyethylene (B3416737) glycol (PEG-400) as a solvent has been shown to enhance reaction efficiency for the synthesis of 2-amino-4-isopropyl-5-methylthiazole.

Furthermore, the regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. Studies have shown that performing the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers, whereas neutral conditions exclusively yield the former. rsc.org Reactions conducted in a 10M-HCl-Ethanol mixture at 80°C were found to be most effective for generating the 2-imino isomers. rsc.org

Regioselective Synthesis of Substituted Thiazoles

Regioselectivity is a crucial aspect of synthesizing complex thiazole derivatives, as it dictates the precise placement of various functional groups on the thiazole core. This control is essential for creating molecules with specific properties.

Multi-Step Approaches via Halogenation-Condensation Sequences

Multi-step synthetic sequences that involve halogenation followed by condensation are effective for building specifically substituted thiazoles. A notable example is a patented method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. This process starts with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent like N-bromosuccinimide (NBS). The resulting intermediate then participates in a condensation reaction with 2-methylpropanethioamide (B17427) to generate 2-isopropyl-4-hydroxymethylthiazole. google.com This intermediate can be subsequently chlorinated and reacted with an amine to install the desired side chain.

Another powerful technique for regioselective synthesis involves the use of di-halogenated thiazoles as building blocks. For example, 2,4-dibromothiazole (B130268) can undergo regioselective cross-coupling reactions. A palladium-catalyzed cross-coupling, such as a Suzuki or Sonogashira reaction, preferentially occurs at the more electron-deficient C-2 position, allowing for the introduction of an alkyl, aryl, or alkynyl substituent at this position while leaving the bromine at C-4 available for subsequent transformations. researchgate.net

Introduction of Specific Functional Groups (e.g., Amino, Carboxyl)

The introduction of specific functional groups, such as amino and carboxyl moieties, onto the thiazole ring is critical for creating derivatives with diverse chemical properties.

Amino Group Introduction: The synthesis of 2-aminothiazoles is commonly achieved directly through the Hantzsch reaction using thiourea. As previously mentioned, 2-amino-4-isopropylthiazole can be synthesized from 1-chloro-3-methyl-2-butanone and thiourea. cdnsciencepub.comdoi.org Another method involves the C2 amination of a pre-formed thiazole ring, which typically requires a halogenation step at the C2 position followed by a nucleophilic aromatic substitution (SNAr) with an amine. researchgate.net The introduction of an aminomethyl group at the C4 position is often accomplished by first creating a 4-(chloromethyl)thiazole intermediate, which can then readily react with a primary or secondary amine, such as aqueous methylamine, to yield the corresponding 4-(aminomethyl)thiazole derivative. google.comprepchem.com

Carboxyl Group Introduction: Thiazolecarboxylic acids are valuable synthetic intermediates. The synthesis of 4-isopropylthiazole-2-carboxylic acid can be accomplished through the hydrolysis of its corresponding ester, ethyl 4-isopropylthiazole-2-carboxylate. This ester precursor can be synthesized via several routes, including modifications of the Hantzsch synthesis using appropriate starting materials. For instance, ethyl 5-isopropyl-2-methylthiazole-4-carboxylate has been constructed using the Hantzsch method. tandfonline.com The introduction of a carboxylic acid group at the 5-position of a 2-aminothiazole ring can also be achieved, as demonstrated in the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acids. researchgate.net

Green Chemistry Principles in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazoles to reduce environmental impact and improve safety. These approaches focus on using less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

Several green synthetic methods have been developed, including multi-component single-pot reactions, the use of recyclable catalysts, green solvents, and microwave- or ultrasonic-assisted techniques. A prime example is the one-pot synthesis of 2-aminothiazole derivatives in water, which avoids the use of volatile and hazardous organic solvents. jocpr.com In this method, a ketone is reacted with aqueous hydrogen peroxide and hydrobromic acid to generate the α-bromo ketone in situ, which then condenses with thiourea. jocpr.com This approach eliminates the need to handle the highly lachrymatory α-bromo carbonyl compounds directly.

The use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid, also represents a green advancement in Hantzsch thiazole synthesis. mdpi.com These catalysts can be easily recovered by filtration and reused multiple times without significant loss of activity, reducing waste and cost.

Table 2: Comparison of Classical vs. Green Synthesis Approaches for Thiazoles

| Parameter | Classical Hantzsch Synthesis | Green Chemistry Approach | Reference |

| Solvent | Ethanol, DMF, Acetonitrile (B52724) | Water, PEG-400, Ethanol/Water | mdpi.comjocpr.com |

| Catalyst | Often uncatalyzed or uses acid/base promoters | Reusable solid acids (e.g., SiW/SiO₂) | mdpi.com |

| Reagents | Pre-formed, isolated α-haloketones | In situ generated α-haloketones | jocpr.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonic activation | |

| Workup | Solvent extraction, Chromatography | Simple filtration | mdpi.comjocpr.com |

| Hazards | Use of lachrymatory and volatile reagents | Reduced handling of hazardous materials | jocpr.com |

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the synthesis of thiazole derivatives, influencing reaction efficiency, product purity, and environmental impact. While traditional syntheses often relied on high-boiling point, hazardous solvents like dimethylformamide (DMF), pyridine, or chlorobenzene, modern approaches prioritize greener and safer alternatives. mdpi.com The development of environmentally benign protocols is a major focus in contemporary organic synthesis. bepls.com

Glycerin , the main byproduct of biodiesel production, has emerged as an excellent alternative reaction medium. acgpubs.org It is low-cost, recyclable, non-toxic, and biodegradable. researchgate.net A variety of α-bromoketones can undergo smooth condensation with thioamides or thioureas in glycerin at room temperature without the need for a catalyst, affording thiazole derivatives in excellent yields within a short reaction time. acgpubs.orgresearchgate.net After the reaction, the product can be extracted with a solvent like ethyl acetate, and the glycerin can be recovered and reused. researchgate.net

| α-Bromoketone | Thioamide/Thiourea | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | Thiourea | 4-Phenylthiazol-2-amine | 1.0 | 94 | acgpubs.org |

| 2-Bromo-1-phenylethanone | Thioacetamide | 2-Methyl-4-phenylthiazole | 1.5 | 92 | acgpubs.org |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 1.0 | 92 | acgpubs.org |

| 2-Bromo-1-(4-bromophenyl)ethanone | Thiobenzamide | 4-(4-Bromophenyl)-2-phenylthiazole | 2.0 | 90 | acgpubs.org |

Polyethylene glycol (PEG) , specifically PEG-400, is another effective and recyclable medium for thiazole synthesis. derpharmachemica.com PEG is inexpensive, thermally stable, non-toxic, and easy to handle. It has been successfully used as a solvent for the one-pot, three-component reaction of phenyl acetylene, N-bromo succinimide, and thiourea to produce substituted thiazole derivatives. derpharmachemica.com This approach avoids the use of toxic solvents and often simplifies the work-up procedure. derpharmachemica.com

Other green solvents like water have also been explored. For instance, a high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds has been reported using water as the solvent, completely avoiding the need for a catalyst. bepls.com

Microwave-Assisted Synthesis for Enhanced Yields and Kinetics

Microwave-Assisted Synthesis (MAS) has become a transformative tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.comrsc.org By using microwave irradiation, energy is transferred directly to the reacting molecules, leading to rapid heating and dramatic reductions in reaction times. mdpi.com This often results in higher yields, increased product purity, and milder reaction conditions. mdpi.com

The synthesis of thiazole derivatives has greatly benefited from this technology. For example, in the synthesis of certain thiazolo[5,4-d]thiazole (B1587360) derivatives, microwave irradiation drastically improves both the reaction time and the final yield when compared to classical heating. mdpi.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Temperature | 130 °C | 130 °C |

| Reaction Time | 1 hour | 25 minutes |

| Yield | 75% | 92% |

The efficiency of MAS allows for faster exploration of chemical space and accelerates the development of new derivatives. This technique is particularly valuable for synthesizing complex heterocyclic systems where conventional methods may require prolonged heating, potentially leading to decomposition of reactants or products. mdpi.com

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance in medicinal chemistry, as the biological activity of a chiral molecule often resides in only one of its isomeric forms. While the synthesis of racemic thiazole derivatives is common, stereoselective methods that yield chiral analogs are more advanced and highly sought after.

A notable advancement in this area is the development of well-defined oxidative chlorination-cyclization processes for the stereoselective synthesis of 4-amido-isothiazolidinone oxide derivatives . nih.gov Although these are isothiazolidinone oxides rather than thiazoles, the principles demonstrate a viable strategy for achieving stereocontrol in related five-membered sulfur-nitrogen heterocycles. In this methodology, the cyclization process is controlled to produce a specific stereochemical outcome, which was definitively confirmed through X-ray crystallography. nih.gov These compounds were designed as potential bacterial serine protease inhibitors, highlighting the link between specific stereochemistry and targeted biological function. nih.gov

Achieving stereoselectivity in the synthesis of chiral analogs of this compound itself would typically involve using chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the formation of the desired stereocenter during the ring-forming or substitution steps of the synthesis.

Chemical Reactivity and Transformation Pathways of 4 Isopropyl 2 Methylthiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is generally considered to be an electron-rich aromatic system, yet it is less reactive towards electrophilic aromatic substitution than benzene. This is due to the electron-withdrawing inductive effect of the nitrogen atom. However, the sulfur atom can donate electron density through resonance, which, along with the electron-donating alkyl substituents, helps to activate the ring towards electrophiles.

The regioselectivity of electrophilic substitution on the thiazole ring is highly dependent on the nature of the substituents already present. For 4-isopropyl-2-methylthiazole, the C5 position is the most likely site for electrophilic attack. The C2 and C4 positions are deactivated by the adjacent nitrogen atom. Both the 2-methyl and 4-isopropyl groups are electron-donating, which further activates the C5 position.

While specific studies on the electrophilic aromatic substitution of this compound are not abundant in the literature, the general principles of thiazole chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation would proceed, albeit potentially requiring forcing conditions, with a strong preference for substitution at the C5 position. Computational studies on similar substituted thiazoles support the notion that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. researchgate.net

Nucleophilic Additions and Substitutions

Nucleophilic attack on the unsubstituted thiazole ring is generally difficult due to its electron-rich nature. However, the introduction of electron-withdrawing groups or the quaternization of the ring nitrogen can facilitate nucleophilic substitution. In the case of this compound, the electron-donating alkyl groups make direct nucleophilic substitution on the ring even less favorable.

However, nucleophilic substitution reactions can readily occur on functional groups attached to the thiazole ring. A notable example is the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the preparation of the HIV protease inhibitor Ritonavir. google.comgoogle.com In this synthesis, 2-isopropyl-4-chloromethylthiazole undergoes a nucleophilic substitution reaction with methylamine, where the chloromethyl group at the C4 position is the site of attack. google.comprepchem.com

Table 1: Nucleophilic Substitution for the Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-isopropyl-4-chloromethylthiazole hydrochloride | 40% aqueous methylamine | 2-isopropyl-4-(methylaminomethyl)thiazole | Nucleophilic Substitution | google.comprepchem.com |

This reaction highlights the utility of functionalized thiazoles in building more complex molecules through nucleophilic substitution pathways on side chains.

Oxidation and Reduction Chemistry

The sulfur atom in the thiazole ring is susceptible to oxidation. Thiazoles can be oxidized to form the corresponding sulfoxides and, under more vigorous conditions, sulfones. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org The oxidation of the sulfur atom alters the electronic properties of the ring, making it more electron-deficient. While specific studies on the oxidation of this compound are limited, it is expected to follow this general reactivity pattern.

The reduction of the thiazole ring is also possible, leading to the formation of thiazolidines. This transformation typically requires strong reducing agents. The reduction of the aromatic thiazole ring to a saturated thiazolidine (B150603) ring represents a significant change in the chemical properties of the molecule, moving from a planar, aromatic system to a non-planar, saturated heterocycle. Such reductions can be synthetically useful for creating novel structures with different biological activities. nih.gov

Direct C-H Bond Activation and Functionalization

Direct C-H bond activation has emerged as a powerful tool in organic synthesis for the functionalization of heteroaromatic compounds, including thiazoles. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to substituted thiazoles.

The regioselectivity of C-H activation on the thiazole ring is a critical aspect of these reactions. In general, the C5 position is the most acidic and often the most reactive site for deprotonation-metalation pathways. For 4-substituted-2-alkylthiazoles, C-H activation and subsequent arylation predominantly occur at the C5 position. researchgate.netdigitellinc.comresearchgate.net The directing effects of the substituents play a crucial role. In this compound, the C5-H bond is the most likely to be activated due to the electronic activation from the adjacent sulfur and the directing influence of the 4-isopropyl group.

Various transition metal catalysts have been employed for the C-H activation of thiazoles, with palladium and nickel complexes being particularly prominent. Nickel(II) complexes, often in combination with specific ligands, have proven to be effective for the direct C5-arylation of thiazole derivatives. researchgate.netdigitellinc.comchemrxiv.orgacs.org For instance, an air- and moisture-stable iminopyridine-based α-diimine nickel(II) complex has been reported for the direct C5-H bond arylation of 4-methylthiazole. researchgate.netacs.org These reactions often proceed under relatively mild conditions and can tolerate a range of functional groups on the coupling partner.

Table 2: Catalytic Systems for C-H Arylation of Substituted Thiazoles

| Thiazole Substrate | Catalyst System | Position of Arylation | Reference |

| 4-Methylthiazole | Iminopyridine-based α-diimine nickel(II) complex | C5 | researchgate.netacs.org |

| 2-Isobutylthiazole | Palladium N-heterocyclic carbene (Pd-NHC) complexes | C5 | researchgate.net |

Mechanistic studies of C-H activation in thiazoles have revealed several possible pathways. For nickel-catalyzed C-H arylation of 4-methylthiazole, computational studies, including Density Functional Theory (DFT) calculations, suggest that the mechanism may involve an electrophilic aromatic substitution-type pathway. researchgate.netacs.org In this mechanism, the nickel catalyst acts as a Lewis acid to activate the aryl halide, which then undergoes an electrophilic attack on the electron-rich C5 position of the thiazole.

Competition experiments have further elucidated the electronic nature of this transformation, supporting the involvement of an electrophilic aromatic substitution mechanism. researchgate.netacs.org Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts for the functionalization of thiazoles like this compound.

Ring-Opening Reactions and Photochemical Transformations of this compound

The photochemical behavior of thiazole and its derivatives is a complex field of study, revealing various transformation pathways upon exposure to ultraviolet (UV) radiation. While specific research on the photochemistry of this compound is not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on analogous substituted thiazoles. The presence of alkyl groups at the 2- and 4-positions is expected to influence the electronic properties and the stability of the thiazole ring, thereby directing the course of photochemical reactions.

Upon absorption of UV light, thiazole derivatives can be promoted to an excited state, which may then undergo a variety of transformations, including ring-opening reactions. These reactions typically involve the cleavage of one or more bonds within the heterocyclic ring, leading to the formation of highly reactive intermediates. These intermediates can then rearrange to form stable photoproducts or participate in secondary reactions.

Identification of Photoproducts

Direct experimental data on the photoproducts of this compound is scarce. However, based on studies of structurally related thiazoles, several potential photoproducts can be postulated. The irradiation of thiazole and its derivatives in various solvents or isolated in low-temperature matrices has been shown to yield a range of open-chain and isomeric products.

For instance, studies on the UV-induced photoreactions of thiazole have identified the formation of isocyano compounds. researchgate.net The major ring-opening photoreactions are often initiated by the cleavage of the S1–C2 bond, which can lead to intermediates like isocyanoethenethiol or isocyanothiirane. researchgate.net These initial products can undergo further photolysis to yield secondary products.

In the case of substituted thiazoles, such as 2-amino-4-methylthiazole (B167648), UV irradiation has been shown to produce a variety of photoproducts resulting from different ring-cleavage pathways. herts.ac.ukepa.gov These include compounds formed through the cleavage of the C–S and C–N bonds.

Given these precedents, the photolysis of this compound would likely yield a mixture of photoproducts. The specific nature of these products would be influenced by the isopropyl and methyl substituents. A hypothetical list of potential photoproducts, based on analogy to other irradiated thiazoles, is presented in the table below.

| Hypothetical Photoproduct | Postulated Formation Pathway |

| 1-Isocyano-2-methyl-1-butene-1-thiol | Cleavage of S1-C2 bond and subsequent rearrangement |

| 3-Isocyano-4-methyl-2-pentene | Cleavage and loss of sulfur |

| 2-Methyl-3-isopropylisothiazole | Photoisome rization |

| Various fragmentation products | Cleavage of multiple ring bonds |

This table is illustrative and based on the photochemical behavior of analogous compounds. The actual photoproducts of this compound would need to be confirmed experimentally.

Proposed Photoreaction Mechanisms

The proposed photoreaction mechanisms for this compound are based on well-established photochemical principles observed in other thiazole derivatives. researchgate.net The process is believed to initiate with the absorption of a photon, leading to an excited singlet or triplet state of the molecule. From this excited state, several reaction pathways can be envisioned.

One of the primary proposed mechanisms involves the homolytic cleavage of the weakest bond in the excited thiazole ring. In many thiazole derivatives, the S1–C2 bond is susceptible to cleavage. For this compound, this would lead to the formation of a diradical intermediate. This diradical could then undergo several transformations:

Intramolecular Rearrangement: The diradical could rearrange to form an isomeric ring structure, such as an isothiazole (B42339) derivative.

Ring Opening to Linear Intermediates: The diradical could lead to a fully ring-opened species, such as an isothiocyanate or a nitrile-containing thiol. Subsequent hydrogen shifts or further bond cleavages in these linear intermediates would then lead to the final photoproducts.

Fragmentation: The excited molecule or the initial diradical could undergo fragmentation into smaller molecules.

Another potential pathway involves a concerted ring-opening reaction, possibly leading directly to linear photoproducts without the formation of a long-lived diradical intermediate. The substituents on the thiazole ring, namely the electron-donating isopropyl and methyl groups, would play a crucial role in stabilizing or destabilizing potential intermediates, thereby influencing which reaction pathway is favored.

The study of 2-amino-4-methylthiazole photolysis has shown that cleavage of the C–S and C–N bonds can lead to the formation of carbodiimides and other complex structures. herts.ac.ukepa.gov By analogy, similar bond fissions could occur in this compound, leading to a diverse array of photoproducts. The presence of the isopropyl group could also introduce pathways involving hydrogen abstraction from the isopropyl moiety, further diversifying the potential outcomes.

It is important to emphasize that these proposed mechanisms are based on analogies with other thiazole systems and would require detailed experimental and computational studies on this compound for definitive confirmation. researchgate.netresearchgate.net

Spectroscopic and Advanced Analytical Characterization of 4 Isopropyl 2 Methylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

The ¹H NMR spectrum of 4-isopropyl-2-methylthiazole provides definitive evidence for its structural components. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following proton signals are observed:

A doublet for the six methyl protons of the isopropyl group.

A septet for the single methine proton of the isopropyl group, which is characteristic of a proton coupled to six equivalent protons.

A singlet for the three protons of the methyl group attached to the thiazole (B1198619) ring.

A singlet for the proton on the thiazole ring.

These assignments are consistent with the structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.39 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.28 | Septet | 1H | -CH (CH₃)₂ |

| ~2.41 | Singlet | 3H | -CH₃ |

| ~6.69 | Singlet | 1H | Thiazole C5-H |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The expected signals for this compound are:

A signal for the two equivalent methyl carbons of the isopropyl group.

A signal for the methine carbon of the isopropyl group.

A signal for the methyl carbon attached to the thiazole ring.

Signals for the three carbon atoms within the thiazole ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Assignment |

| ~17.0 | -CH₃ (ring) |

| ~23.2 | -CH(C H₃)₂ |

| ~33.3 | -C H(CH₃)₂ |

| ~111.7 | Thiazole C 5 |

| ~152.0 | Thiazole C 4 |

| ~177.4 | Thiazole C 2 |

Note: These are approximate chemical shifts and can vary. nih.gov

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a clear correlation between the methine proton of the isopropyl group and the six methyl protons of the same group. researchgate.netmdpi.com This confirms the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton to the carbon it is attached to. nih.govemerypharma.com For instance, it would show a cross-peak between the thiazole C5-H proton and the thiazole C5 carbon, as well as correlations for the protons and carbons of the isopropyl and methyl groups. researchgate.netpitt.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govemerypharma.com Key HMBC correlations for this compound would include:

Correlations from the methyl protons on the thiazole ring to the C2 and C4 carbons of the ring.

Correlations from the methine proton of the isopropyl group to the C4 carbon of the thiazole ring and the methyl carbons of the isopropyl group. researchgate.netmdpi.com

These 2D NMR experiments collectively provide a comprehensive and definitive structural confirmation of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. farmaciajournal.com

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ that corresponds to its molecular weight. nist.gov The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways often involve the loss of small, stable molecules or radicals. For this compound, common fragments would arise from:

Loss of a methyl radical (•CH₃) from the isopropyl group.

Loss of a propyl radical (•C₃H₇).

Cleavage of the thiazole ring.

The base peak in the mass spectrum, the most intense peak, often corresponds to a particularly stable fragment ion. libretexts.org For 2-isopropyl-4-methylthiazole (B103707), the base peak is often observed at m/z 126, corresponding to the loss of a methyl group. nih.gov Another significant peak is at m/z 141, which is the molecular ion. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. acs.org This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₇H₁₁NS, HRMS would confirm this composition with a high degree of certainty. nist.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. researchgate.net Key expected absorptions include:

C-H stretching vibrations from the alkyl groups (isopropyl and methyl) typically appear in the 2850-3000 cm⁻¹ region. researchgate.net

C=N stretching of the thiazole ring can be observed around 1500-1600 cm⁻¹. researchgate.net

C=C stretching of the thiazole ring.

C-S stretching vibrations, characteristic of the thiazole ring, are typically found in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~2960 | C-H stretch (aliphatic) |

| ~1523 | C=N stretch (thiazole) |

| ~1460 | C-H bend (aliphatic) |

| ~700-800 | C-S stretch (thiazole) |

Note: These are general ranges and specific values can vary. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com The Raman spectrum of this compound would also show peaks corresponding to the various vibrational modes of the molecule. nih.govresearchgate.net Strong Raman scattering is often observed for symmetric vibrations and bonds involving heavier atoms, making it particularly useful for observing the C-S bond and the symmetric vibrations of the thiazole ring.

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, primarily through Fourier-transform infrared (FTIR) spectroscopy, provides detailed information about the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The key functional groups in this compound are the thiazole ring and the alkyl substituents (isopropyl and methyl groups). The vibrational spectrum reveals characteristic bands for the C=N, C=C, and C-S bonds within the heterocyclic ring, as well as the C-H bonds of the alkyl groups. In substituted thiazoles, the C=N and C=C stretching vibrations are often observed in the 1650-1450 cm⁻¹ region. nih.govresearchgate.net For instance, studies on various thiazole derivatives show distinct peaks for C=N and C=C stretching, as well as aliphatic and aromatic C-H stretching. nih.gov

The analysis of the FTIR spectrum allows for the confirmation of the compound's structure by identifying these characteristic vibrations. The table below summarizes the expected vibrational modes for this compound based on data for similar thiazole compounds. nih.govresearchgate.netnih.gov

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | Isopropyl and Methyl groups | 2970 - 2870 |

| C=N Stretch | Thiazole Ring | ~1620 - 1590 |

| C=C Stretch | Thiazole Ring | ~1550 - 1480 |

| C-H Bend (aliphatic) | Isopropyl and Methyl groups | 1465 - 1370 |

| Ring Vibrations | Thiazole Ring | 1400 - 1000 |

| C-S Stretch | Thiazole Ring | 800 - 600 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample state.

Matrix Isolation FTIR Studies for Tautomeric Forms

Matrix isolation is a powerful technique where molecules are trapped in an inert, solid matrix (like argon) at very low temperatures (typically below 20 K). mdpi.com This method allows for the study of individual molecules and highly reactive or unstable species by preventing intermolecular interactions. When combined with FTIR spectroscopy, it can be used to investigate the potential for tautomerism.

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For the 2-amino-4-methylthiazole (B167648) molecule, theoretical calculations and matrix isolation FTIR studies have been conducted to investigate its possible tautomeric forms. mdpi.comnih.govsemanticscholar.org These studies revealed that the amino tautomer is the most stable form, and other potential imino tautomers are significantly higher in energy. mdpi.comsemanticscholar.org

For this compound, significant tautomerism is not expected. The specified structure, with the double bonds within the thiazole ring (an aromatic system), represents the most stable tautomeric form. mdpi.com Any potential tautomers involving the migration of a proton from the methyl or isopropyl group to the ring nitrogen would disrupt the aromaticity of the thiazole ring, making them energetically unfavorable. While specific matrix isolation studies on this compound are not widely reported, the principles established from studies on similar thiazoles, like 2-amino-4-methylthiazole and thiazole itself, strongly suggest that it exists predominantly as a single, stable tautomer under normal conditions. mdpi.comresearchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential technique for separating components of a mixture, allowing for both qualitative identification and quantitative analysis. pennwest.edu Gas and liquid chromatography are particularly important for the analysis of volatile and non-volatile compounds, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier method for analyzing volatile compounds like this compound. mdpi.comnist.gov In this technique, the compound is vaporized and separated from other volatile components as it passes through a long, thin capillary column (the GC part). etamu.edu After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. nist.govlibretexts.org The resulting mass spectrum is a unique "fingerprint" based on the mass-to-charge ratio (m/z) of the fragments, which allows for definitive identification. etamu.edu

This compound is found in various food products and is used as a flavoring agent, making GC-MS a critical tool for its detection and analysis in complex matrices. nih.govbiorxiv.orggcms.cz The retention time from the GC and the fragmentation pattern from the MS provide a high degree of certainty in its identification.

Table 2: Typical GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Description |

|---|---|

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Carrier Gas | Helium or Hydrogen. etamu.edu |

| Ionization Method | Electron Ionization (EI) at 70 eV is standard. libretexts.org |

| Molecular Ion (M⁺) | The parent peak is expected at m/z = 141, corresponding to the molecular weight of C₇H₁₁NS. nih.gov |

| Major Fragments | Fragmentation would likely involve the loss of a methyl group from the isopropyl substituent (m/z = 126) and the cleavage of the isopropyl group itself (m/z = 98). Other fragments would arise from the cleavage of the thiazole ring. |

Note: The relative abundance of fragments is a key identifier.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. pennwest.edu It is particularly useful for compounds that are not sufficiently volatile for GC analysis, or when derivatization is not desirable. For quantitative analysis, HPLC with UV detection is a common and robust method. d-nb.infoacs.org

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The compound's retention is controlled by its hydrophobicity; more non-polar compounds are retained longer on the column.

While specific validated methods for this compound are not extensively published, methods for other thiazole derivatives provide a clear blueprint. d-nb.infosielc.comresearchgate.net These methods commonly use C18 columns with a mobile phase of acetonitrile and a buffered aqueous solution, with detection by UV spectrophotometry at a wavelength where the thiazole ring absorbs light. d-nb.infoacs.orgsielc.com Such a method allows for accurate and precise quantification, making it ideal for purity assessment in bulk material or formulated products. oatext.com

Table 3: Representative HPLC Method for Quantitative Analysis of this compound

| Parameter | Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). researchgate.net |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and water (often with a pH modifier like formic or phosphoric acid). sielc.com |

| Detector | UV-Vis Diode Array Detector (DAD) or UV Detector, monitoring at a wavelength around 220-280 nm. d-nb.info |

| Quantification | Based on the peak area from a calibration curve constructed using standards of known concentration. uchile.cl |

Computational and Theoretical Investigations of 4 Isopropyl 2 Methylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry.

Geometric Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometric optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For 4-isopropyl-2-methylthiazole, this would involve calculating key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C2-N3 Bond Length (Å) | Data not available |

| N3-C4 Bond Length (Å) | Data not available |

| C4-C5 Bond Length (Å) | Data not available |

| C5-S1 Bond Length (Å) | Data not available |

| S1-C2 Bond Length (Å) | Data not available |

| C2-N3-C4 Bond Angle (°) | Data not available |

| N3-C4-C5 Bond Angle (°) | Data not available |

| C4-C5-S1 Bond Angle (°) | Data not available |

| C5-S1-C2 Bond Angle (°) | Data not available |

This table is for illustrative purposes only. The values would be determined through DFT calculations.

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, influencing its polarity and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

This table is for illustrative purposes only. The values would be calculated using DFT.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites on the molecule.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its vibrational modes and electronic environment.

Tautomerism and Isomeric Stability Studies

Thiazole (B1198619) derivatives can exhibit tautomerism. Computational studies could be employed to investigate the relative stabilities of different tautomeric forms of this compound. By calculating the energies of each tautomer, it would be possible to predict the predominant form under various conditions. Similarly, the relative stabilities of other isomers, such as 2-isopropyl-4-methylthiazole (B103707), could be computationally compared.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the transition states and intermediates of a potential reaction involving this compound, researchers could gain a detailed understanding of the reaction pathway, activation energies, and the factors that influence the reaction rate and selectivity. This would be invaluable for designing new synthetic routes or understanding its role in chemical processes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility and how it interacts with its environment.

Conformational Analysis:

The presence of the rotatable isopropyl group in this compound suggests that the molecule can exist in various conformations. Conformational analysis through MD simulations would involve tracking the torsional angles of the isopropyl group relative to the thiazole ring over time. This analysis helps in identifying the most stable, low-energy conformations and the energy barriers between different conformational states. researchgate.net Such studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Illustrative Data on Conformational Preferences: An MD simulation could reveal the probability distribution of the key dihedral angle, providing a quantitative measure of conformational preferences.

Interactive Table: Illustrative Dihedral Angle Distribution for this compound

| Dihedral Angle Range (degrees) | Population (%) |

|---|---|

| -180 to -120 | 15 |

| -120 to -60 | 35 |

| -60 to 0 | 5 |

| 0 to 60 | 5 |

| 60 to 120 | 35 |

| 120 to 180 | 5 |

Note: This data is hypothetical and for illustrative purposes only.

Intermolecular Interactions:

MD simulations are also instrumental in studying the non-covalent interactions between this compound and other molecules, such as solvents or biological macromolecules. gatech.edumdpi.com These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, govern many of the compound's properties. gatech.edu For instance, simulations in an aqueous environment can reveal how water molecules arrange around the thiazole derivative, providing insights into its solubility. nih.govresearchgate.net In a biological context, MD can simulate the binding of this compound to a protein's active site, helping to understand the key interactions that stabilize the complex.

Quantum Chemical Descriptors for Reactivity and Pharmacophore Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. mdpi.com These properties, often referred to as quantum chemical descriptors, are vital for predicting a molecule's reactivity and for its use in pharmacophore modeling. jocpr.comnih.gov

Reactivity Descriptors:

Several quantum chemical descriptors help in understanding the reactivity of this compound:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. youtube.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other polar molecules or ions.

Mulliken Charges: These calculations provide an estimate of the partial atomic charges within the molecule, offering another way to understand its polarity and reactive sites.

Illustrative Table of Quantum Chemical Descriptors for this compound

| Descriptor | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: This data is hypothetical and for illustrative purposes only, based on general values for similar heterocyclic compounds.

Pharmacophore Modeling:

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. grafiati.com Quantum chemical descriptors for this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic ring locations, can be used to build a pharmacophore model. This model can then be used to screen large databases of compounds to find other molecules that share the same essential features and are therefore likely to have similar biological activity.

Biological Activity and Mechanistic Pharmacology of 4 Isopropyl 2 Methylthiazole Derivatives

Antimicrobial Properties

Thiazole (B1198619) derivatives are a significant class of heterocyclic compounds that have been extensively studied for their wide range of pharmacological activities. researchgate.netnih.gov Among these, their antimicrobial properties are particularly noteworthy, with research demonstrating efficacy against a variety of pathogenic bacteria and fungi. researchgate.netbiointerfaceresearch.com The versatility of the thiazole ring allows for chemical modifications that can enhance their potency and spectrum of activity, making them promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens. researchgate.netresearchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the thiazole scaffold have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies have shown that these compounds can inhibit the growth of clinically relevant strains such as Staphylococcus aureus and Enterococcus faecalis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.netgoums.ac.ir

The antibacterial efficacy of these derivatives is often influenced by the nature of the substituents on the thiazole ring. For example, the incorporation of a coumarin residue into thiazole derivatives has been explored to create hybrid molecules with antibacterial properties. researchgate.net Similarly, novel thiazole compounds have been shown to exhibit potent activity against multidrug-resistant staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some derivatives have been reported to show superior or comparable activity to established antibiotics like ciprofloxacin. researchgate.net While some thiazole derivatives show a broad spectrum of activity, others may exhibit greater potency against Gram-positive bacteria compared to Gram-negative strains. goums.ac.ir The structural diversity of these compounds allows for the fine-tuning of their antibacterial profiles.

Antifungal Efficacy (e.g., Candida species)

In addition to their antibacterial properties, thiazole derivatives have emerged as potent antifungal agents, particularly against various Candida species, which are common causes of opportunistic fungal infections. nih.govresearchgate.net Research has highlighted the effectiveness of these compounds against Candida albicans, the most prevalent pathogenic species, as well as non-albicans species like C. krusei and C. parapsilosis. researchgate.netmdpi.com

Certain 2-hydrazinyl-1,3-thiazole derivatives have exhibited promising anti-Candida activity, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values than the widely used antifungal drug fluconazole. nih.gov Studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have also confirmed very strong antifungal effects against clinical isolates of C. albicans. nih.gov Notably, the antifungal action of some thiazole derivatives extends to fluconazole-resistant Candida strains, indicating their potential to address the growing challenge of antifungal drug resistance. researchgate.net

In Vitro Studies on Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of antimicrobial compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov Numerous studies have established the MIC values for various thiazole derivatives against a panel of bacterial and fungal pathogens.

The data below showcases the MIC values of selected thiazole derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.

Table 1: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC Value |

|---|---|---|

| Thiazole-Ciprofloxacin Hybrid (4i) | S. typhi (clinical) | 0.78 µM |

| Thiazole-Ciprofloxacin Hybrid (4j) | S. typhi (clinical) | 0.78 µM |

| Thiazole-Ciprofloxacin Hybrid (4a) | S. aureus (ATCC25923) | 3.12 µM |

| Thiazole Orange Derivative (1) | S. aureus (MRSA) | 1.5-3.0 µg/mL |

| Thiazole Orange Derivative (1) | E. faecium (VRE) | 0.75-1.5 µg/mL |

| Benzothiazole-based Thiazolidinone (18) | P. aeruginosa | 0.10 mg/mL |

| Thiazole Derivative (2) | S. epidermidis | 1.40 µg/mL |

Data sourced from multiple research articles. researchgate.netnih.govnih.govnih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives against Fungal (Candida) Strains

| Compound/Derivative | Fungal Strain | MIC Value |

|---|---|---|

| 2-Hydrazinyl-thiazole (7a) | C. albicans | 3.9 µg/mL |

| 2-Hydrazinyl-thiazole (7b) | C. albicans | 3.9 µg/mL |

| 2-Hydrazinyl-thiazole (7c) | C. albicans | 3.9 µg/mL |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | C. albicans (clinical isolates) | 0.008–7.81 µg/mL |

| Thiazolylhydrazone (1) | C. albicans | 0.125–16.0 µg/mL |

| Thiazolylhydrazone (2) | C. albicans | 0.125–16.0 µg/mL |

Data sourced from multiple research articles. nih.govmdpi.comnih.gov

Molecular Mechanisms of Antimicrobial Action (e.g., Interference with Cell Wall Synthesis)

The mechanisms through which thiazole derivatives exert their antimicrobial effects are diverse and depend on their specific chemical structures. A primary target in bacteria is the cell wall, a structure essential for bacterial survival. Some benzothiazole-based derivatives are thought to interfere with cell wall synthesis by inhibiting enzymes crucial for this process. nih.govnih.gov For instance, molecular docking studies have suggested that certain derivatives may inhibit the MurB enzyme, which is a key player in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. nih.gov

Another identified target is the FtsZ protein, a homolog of eukaryotic tubulin that is fundamental to bacterial cell division. A thiazole orange derivative has been shown to disrupt the formation of the FtsZ ring (Z-ring) at the division site, leading to bactericidal activity against a broad spectrum of bacteria. nih.gov In the context of antifungal action, the mechanism of some thiazole derivatives is believed to involve the disruption of the fungal cell wall and/or cell membrane integrity. nih.gov

Antiviral Potential

The structural and chemical properties of the thiazole nucleus make it a valuable scaffold in medicinal chemistry for the development of agents targeting viral infections.

Role as Intermediates in HIV Protease Inhibitor Synthesis

The thiazole ring serves as an important building block in the synthesis of more complex molecules with potential antiviral activity, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov While not always present in the final drug structure, thiazole derivatives can act as crucial intermediates in the synthetic pathways leading to potent antiviral agents. For example, thiazole-containing structures have been investigated in the context of developing HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net

Furthermore, the synthesis of novel aminoguanidines derived from 2-amino-4-arylthiazoles has been explored for their potential bioactivity. mdpi.com The development of potent HIV protease inhibitors, such as Darunavir and its analogues, involves complex multi-step syntheses where heterocyclic intermediates can play a key role in constructing the final pharmacophore. nih.gov The versatility of thiazole chemistry allows for its incorporation into synthetic strategies aimed at producing novel and effective HIV protease inhibitors.

Studies on Viral Replication Pathway Modulation

Thiazole derivatives have been identified as promising scaffolds in the development of antiviral agents, with research indicating their ability to interfere with viral replication. Certain 4-substituted-2-thiazole amides have demonstrated inhibitory effects against alphaviruses, such as the Chikungunya virus (CHIKV). nih.gov

One notable derivative, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was found to be a potent inhibitor of CHIKV, exhibiting an EC₅₀ of 0.6 μM. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of an even more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which showed a viral titer reduction of 8.7 logs at a 10 μM concentration. nih.gov Mechanistic studies revealed that this compound inhibits alphavirus replication by specifically blocking the translation of subgenomic viral RNA, which is essential for the synthesis of viral structural proteins. nih.gov

Additionally, other classes of thiazole-containing compounds, such as pyridobenzothiazolone (PBTZ) analogues, have shown broad-spectrum activity against various respiratory viruses. mdpi.com These compounds have been found to inhibit different replicative phases of viruses like the respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza A virus (IFV-A) in a manner specific to each virus. mdpi.com Isothiazole (B42339) derivatives have also been reported to be active against a range of RNA and DNA viruses, including rhinoviruses, Coxsackie B1, measles virus, poliovirus 1, and Echovirus 9. nih.gov

Anticancer and Cytotoxic Effects

The thiazole ring is a core structure in numerous compounds investigated for their potential in cancer therapy. mdpi.comresearchgate.net Derivatives of 4-isopropyl-2-methylthiazole and related analogues have been extensively studied for their cytotoxic effects against various cancer cell lines, acting through mechanisms that include the induction of apoptosis and cell cycle arrest.

A significant body of research has demonstrated the antiproliferative activity of thiazole derivatives across a wide spectrum of human cancer cell lines. For instance, 4-methylthiazole has shown dose- and time-dependent selective cytotoxicity against K562 chronic myeloid leukemia cells while having limited effect on healthy peripheral blood mononuclear cells (PBMNCs). doi.org

The cytotoxic potential, often measured as the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific chemical structure of the derivative and the cancer cell line being tested. mdpi.com Novel thiazole-naphthalene derivatives have exhibited potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with the most active compound, designated 5b, showing IC₅₀ values of 0.48 μM and 0.97 μM, respectively. nih.gov Other studies have reported thiazole derivatives with significant cytotoxicity against HepG2 (liver cancer), C6 (glioma), and various other cancer cell lines. mdpi.comturkjps.org The data from several studies are summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 | mdpi.comresearchgate.net |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 | mdpi.comresearchgate.net |

| Thiazole-Naphthalene 5b | MCF-7 (Breast) | 0.48 | nih.gov |

| Thiazole-Naphthalene 5b | A549 (Lung) | 0.97 | nih.gov |

| 1,3,4-Thiadiazole Derivative 3 | A549 (Lung) | 21.00 (µg/mL) | turkjps.org |

| 1,3,4-Thiadiazole Derivative 3 | C6 (Glioma) | 22.00 (µg/mL) | turkjps.org |

| 1,3,4-Thiadiazole Derivative 4 | C6 (Glioma) | 18.50 (µg/mL) | turkjps.org |

| Aminothiazole-benzazole 6b | MCF-7 (Breast) | 17.2 | researchgate.net |

| Aminothiazole-benzazole 6b | A549 (Lung) | 19.0 | researchgate.net |

The anticancer activity of thiazole derivatives is frequently linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. ksbu.edu.tr

Apoptosis Induction: Studies on 4-methylthiazole have shown that it can trigger apoptosis in leukemia cell lines such as K562 and HL-60. doi.orgresearchgate.net The mechanism involves the intrinsic mitochondrial pathway, characterized by key events such as:

Mitochondrial Membrane Potential Disruption: A significant decrease in the mitochondrial membrane potential is observed. doi.orgksbu.edu.tr

Cytochrome C Release: The disruption of the mitochondrial membrane leads to the release of Cytochrome C into the cytoplasm. doi.orgksbu.edu.tr

Caspase Activation: Released Cytochrome C activates downstream effector caspases, particularly Caspase-3, a critical executioner of apoptosis. doi.orgksbu.edu.tr

Modulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins like Bax and Bak and a downregulation of anti-apoptotic proteins are often noted. doi.org

Cell Cycle Arrest: Thiazole derivatives have been shown to interfere with the progression of the cell cycle, a crucial process for tumor growth. nih.gov Depending on the specific compound and cell type, arrest can occur at different phases of the cycle.

G2/M Phase Arrest: Certain thiazole-naphthalene derivatives cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This effect has been linked to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. nih.gov

G1/S and pre-G1 Phase Arrest: Other derivatives induce cell cycle arrest at the G1/S transition or lead to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.comresearchgate.net For example, one compound increased the pre-G1 cell population in MCF-7 cells from 2.02% to 37.36%. mdpi.comresearchgate.net

| Compound Class | Cancer Cell Line | Observed Mechanism | Reference |

|---|---|---|---|

| 4-Methylthiazole | K562 & HL-60 (Leukemia) | Induction of apoptosis via mitochondrial pathway (Caspase-3 activation, Cytochrome C release). | doi.orgresearchgate.net |

| Thiazole-Naphthalene Derivatives | MCF-7 (Breast) | Cell cycle arrest at G2/M phase; Induction of apoptosis. | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | Cell cycle arrest at G1/S phase; Accumulation in pre-G1 phase. | mdpi.comresearchgate.net |

| 1,3,4-Thiadiazole Derivatives | A549 (Lung) & C6 (Glioma) | Cell cycle arrest at G1/S and G2/M phases. | turkjps.org |

Anti-inflammatory Properties and Immunomodulation

Beyond their direct cytotoxic effects, some thiazole derivatives can modulate the immune system and exhibit anti-inflammatory properties, primarily through their influence on cytokine production.

Cytokines are signaling proteins that play a critical role in inflammation. nih.gov The modulation of pro-inflammatory and anti-inflammatory cytokines is a key aspect of the biological activity of some thiazole compounds.

In studies involving the HL-60 leukemia cell line, treatment with 4-methylthiazole resulted in a significant increase in the levels of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine that can also promote apoptosis in tumor cells. ksbu.edu.trresearchgate.net Concurrently, the same compound caused a dose-dependent decrease in Interleukin-10 (IL-10), an anti-inflammatory cytokine, which may reduce immunosuppressive conditions within the tumor microenvironment. ksbu.edu.trresearchgate.net In this particular study, levels of Interleukin-6 (IL-6) remained unchanged. ksbu.edu.tr

However, in a different study using K562 leukemia cells, 4-methylthiazole exhibited a dose-dependent modulation of IL-6, with lower concentrations causing a decrease and higher concentrations leading to a significant increase in IL-6 levels. doi.org In this case, TNF-α and IL-10 levels were unaffected. doi.org This suggests that the immunomodulatory effects can be highly dependent on the specific derivative, its concentration, and the cellular context. Other related heterocyclic compounds have also been shown to inhibit pro-inflammatory cytokines, including IL-6 and TNF-α, as well as the enzyme Cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Enzyme and Receptor Interaction Studies

The diverse biological activities of this compound derivatives stem from their interactions with various enzymes and cellular receptors. These interactions are fundamental to their mechanisms of action.

Enzyme Inhibition:

Tubulin: As mentioned previously, some thiazole-naphthalene derivatives act as potent inhibitors of tubulin polymerization, with IC₅₀ values as low as 3.3 μM. nih.gov By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. nih.gov

Kinases: Thiazole derivatives have been found to inhibit several protein kinases involved in cancer progression. One compound was shown to be an effective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, with an IC₅₀ of 0.15 μM. mdpi.comresearchgate.net Molecular docking studies have also suggested potential binding affinity for other kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com

Cyclooxygenase (COX): Certain thiazole analogues have been investigated as inhibitors of COX enzymes, which are central to inflammation. mdpi.com Studies on related heterocyclic compounds have identified selective inhibitors of COX-2. nih.govmdpi.com

Other Enzymes: Various 2-amino thiazole derivatives have demonstrated inhibitory activity against metabolic enzymes such as carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

Receptor Interaction:

Adenosine Receptors: Thiazole and thiadiazole analogues have been developed as antagonists for adenosine receptors. nih.govnih.gov Specific derivatives show high affinity and selectivity for the A₁ and A₃ subtypes. For example, N-[3-(4-methoxy-phenyl)- nih.govnih.govjournalagent.comthiadiazol-5-yl]-acetamide was identified as a potent A₃ antagonist with a Kᵢ value of 0.79 nM. nih.gov

Androgen Receptor: A series of thiazole-based inhibitors have been synthesized to selectively target the DNA-binding domain of the androgen receptor, which is crucial for the progression of prostate cancer. researchgate.net

Inhibition of Fungal Lanosterol C14α-Demethylase (CYP51)

Thiazole-containing compounds are a significant class of heterocyclic molecules that have been extensively investigated for their therapeutic potential, including their antifungal properties. A primary mechanism of action for many antifungal thiazole derivatives is the inhibition of lanosterol C14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

While direct studies on this compound derivatives are limited in the available literature, research on broader classes of thiazole derivatives provides insight into their potential as CYP51 inhibitors. For instance, various phenylthiazole derivatives containing an acylhydrazone moiety have demonstrated potent antifungal activities against several phytopathogenic fungi, with some compounds exhibiting efficacy superior to commercial fungicides nih.gov. The antifungal effect of many azole drugs is mediated by their ability to inhibit ergosterol synthesis nih.gov.

The following table summarizes the antifungal activity of some thiazole derivatives against various fungal species, which is often indicative of CYP51 inhibition.

| Compound Class | Fungal Species | Activity (MIC/EC50) | Reference |

| Phenylthiazole derivatives with acylhydrazone | Magnaporthe oryzae | EC50: 1.29 - 2.65 µg/mL | nih.gov |

| Thiazolyl-pyrazoline hybrids | Candida albicans | MIC: 3.9 - 62.5 µg/mL | nih.gov |

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives | Candida albicans | MIC not specified, but showed activity | nih.gov |

MIC = Minimum Inhibitory Concentration; EC50 = Half maximal effective concentration.

It is important to note that while these findings for various thiazole derivatives are informative, further research is required to specifically determine the CYP51 inhibitory activity of this compound derivatives.

Agonistic Activity towards G-Protein Coupled Receptors (e.g., TGR5)

Recent research has explored the role of thiazole derivatives as modulators of G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes. One such receptor is the Takeda G-protein-coupled receptor 5 (TGR5), which has emerged as a therapeutic target for metabolic diseases.

Studies on 2-methyl-thiazole derivatives have shown potent agonistic activity towards human TGR5. The activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone with important roles in regulating glucose homeostasis.

While specific data for this compound derivatives is not available, the following table presents the in vitro potency of closely related 2-methyl-thiazole derivatives towards human TGR5.

| Compound Structure | hTGR5 EC50 (nM) |

| 2-methyl-thiazole derivative 1 | ~1 |

| 2-methyl-thiazole derivative 2 | ~1 |

EC50 = Half maximal effective concentration; hTGR5 = human Takeda G-protein-coupled receptor 5.